6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
CAS No.: 900890-98-4
Cat. No.: VC21389292
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900890-98-4 |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.4g/mol |
| IUPAC Name | 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O3/c1-15-8-3-4-9-17(15)23-21(27)18-14-16-20(25(18)12-7-13-29-2)24-19-10-5-6-11-26(19)22(16)28/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | BKWPPOJELLDHGW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Introduction
The compound 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule belonging to the class of synthetic organic compounds. It features a triazatricyclo framework, which provides unique chemical properties and potential biological activities. The compound includes specific functional groups such as a methoxypropyl group and an amide linkage, crucial for its reactivity and interactions in biological systems.
Synthesis
The synthesis of 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step organic synthesis techniques. These processes may include reactions such as condensation, cyclization, and substitution reactions, depending on the starting materials and desired yields. The detailed synthetic route may vary based on the availability of reagents and the efficiency of each step.
Data and Research Findings
While specific data on 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is limited, compounds with similar structures have shown promising biological activities. For example, some triazine derivatives have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis . Additionally, compounds with complex ring systems like triazatricyclo structures may exhibit unique pharmacokinetic profiles, which could be advantageous in drug development.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Biological Activities |
|---|---|---|
| 6-(3-methoxypropyl)-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | Triazatricyclo framework, methoxypropyl and amide groups | Potential interactions with biological targets |
| 6-imino-7-(3-methoxypropyl)-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Similar triazatricyclo structure with different substituents | Potential biological activities due to structural similarities |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiadiazole and pyrazole rings, potential anti-inflammatory activity | Inhibitor of 5-lipoxygenase (5-LOX) |
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